Cas no 4252-78-2 (2-chloro-1-(2,4-dichlorophenyl)ethan-1-one)

2-chloro-1-(2,4-dichlorophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2,2',4'-Trichloroacetophenone
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- alpha,2,4-Trichloroacetophenone
- 2,2,4-Trichloroacetophenone
- omega,2,4-trichloroacetophenone
- chloromethyl 2,4-dichlorophenyl ketone
- 2,4-Dichlorophenacyl chloride
- 2,2,4'-trichloro acetophenone
- 2,2',4'-TRICHLORO PHENYL ETHANONE
- 2.2'.4-Trichloroacetophenone
- α,2,4-Trichloroaceto
- α,2,4-Trichloroacetophenone
- 2,2,4,6-TETRACHLORO-2,2-DIHYDRO-1,3,5,2-TRIAZAPHOSPHORINE
- 2,2′,4′-Trichloroacetophenone
- 2,4,W-Trichloroacetophenon
- 2,4-dichlorophenyl chloromethyl ketone
- 2,4-dichlorphenacylchloride
- A,2,4-TRICHLOROACETOPHENONE
- TRICHLOROACETOPHENON
- TRICHLOROACETOPHENONE
- ω,2,4-Trichloroacetophenone
- 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one
- Ethanone, 2-chloro-1-(2,4-dichlorophenyl)-
- 2E35P7HJI2
- VYWPPRLJNVHPEU-UHFFFAOYSA-N
- DSSTox_CID_6190
- 1-(2,4-dichlorophenyl)-2-chloroethan-1-one
- DSSTox_RID_78051
- DSSTox_GSID_26190
- PubChem7499
- EC 224-2
- 2,4-Dichlorphenac
- UNII-2E35P7HJI2
- Acetophenone, 2,2',4'-trichloro-
- STR01461
- .alpha.,2,4-Trichloroacetophenone
- EINECS 224-218-2
- AC-10643
- CS-0008216
- 4252-78-2
- ?,2,4-Trichloroacetophenone
- Z57127890
- 2,4-Dichlorphenacyl chloride
- 2-chloro-1-(2', 4'-dichlorophenyl) ethanon
- NCGC00091258-01
- 2-chloranyl-1-(2,4-dichlorophenyl)ethanone
- E80406
- DTXCID506190
- SCHEMBL1691536
- Tox21_113461
- CHEMBL1569226
- EN300-17947
- PD014808
- EC 224-218-2
- CCRIS 633
- Tox21_113246
- 2-chloro-1-(2,4dichlorophenyl)ethanone
- .omega.-Chloro-2,4-dichloroacetophenone
- NCGC00091258-03
- NCGC00091258-04
- 2,4,.omega.-Trichloroacetophenone
- NCGC00091258-05
- MFCD00000934
- CAS-4252-78-2
- Tox21_200671
- F0001-1181
- TRICHLOROACETOPHENONE, 2,2',4'-
- 2-chloro-1-(2,4-dichlorophenyl)-ethan-1-one
- Q10844265
- 2,2', 4'-trichloroacetophenone
- FT-0609107
- NS00002202
- T1405
- Q-200154
- omega-Chloro-2,4-dichloroacetophenone
- DTXSID3026190
- 2-chloro-1-(2,4-dichlorophenyl)-ethanone
- 1-(2,4-dichlorophenyl)-2-chloroethan-1 -one
- NCGC00091258-02
- 2,2`,4`-Trichloroacetophenone
- BCP17104
- 2,2',4'-Trichloroacetophenone, 97%
- Tox21_113461_1
- AKOS000118912
- NCGC00258225-01
- A825923
- 2, 2', 4'-trichloroacetophenone
- 2,2',4'Trichloroacetophenone
- 2,4,2'-TRICHLOROACETOPHENONE
- omegaChloro2',4'dichloroacetophenone
- DB-019589
- STK498199
- 2,4,omega-Trichloroacetophenone
- 2Chloro1(2,4dichlorophenyl)ethanone
- 2-CHLORO-1-(2',4'-DICHLOROPHENYL)ETHANONE
- alpha,2',4'Trichloroacetophenone
- alpha-2,4-Trichloroacetophenone
- 2,2\\',4\\'-Trichloroacetophenone
-
- MDL: MFCD00000934
- インチ: 1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
- InChIKey: VYWPPRLJNVHPEU-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1C(C([H])([H])Cl)=O)Cl
- BRN: 957098
計算された属性
- せいみつぶんしりょう: 221.94100
- どういたいしつりょう: 221.940598
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 色と性状: イエロークリスタル
- 密度みつど: 1,312 g/cm3
- ゆうかいてん: 53.0 to 57.0 deg-C
- ふってん: 130-135 °C/4 mmHg(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: 1.5510 (estimate)
- ようかいど: 60 mg/L (20°C)
- すいようせい: 60 mg/L (20 ºC)
- PSA: 17.07000
- LogP: 3.41490
- ようかいせい: 水に溶解し、60 mg/l(20ºC)
- かんど: Lachrymatory
2-chloro-1-(2,4-dichlorophenyl)ethan-1-one セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H315,H317,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:1759
- WGKドイツ:3
- 危険カテゴリコード: 37/38-41-43
- セキュリティの説明: S26-S36/37/39-S61-S45-S37/39
-
危険物標識:
- 包装カテゴリ:III
- セキュリティ用語:8
- 危険レベル:9
- 包装グループ:III
- 危険レベル:8
- 包装等級:III
- リスク用語:R23/24/25; R34; R51/53
- ちょぞうじょうけん:Store at room temperature
2-chloro-1-(2,4-dichlorophenyl)ethan-1-one 税関データ
- 税関コード:29147090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2-chloro-1-(2,4-dichlorophenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM342751-100g |
2,2',4'-Trichloroacetophenone |
4252-78-2 | 95%+ | 100g |
$72 | 2022-06-11 | |
Key Organics Ltd | STR01461-500G |
2,4-Dichlorophenacyl chloride |
4252-78-2 | >95% | 500g |
£52.00 | 2025-02-09 | |
Key Organics Ltd | STR01461-5MG |
2,4-Dichlorophenacyl chloride |
4252-78-2 | >95% | 5mg |
£46.00 | 2025-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92650-25g |
2,2,4-Trichloroacetophenone |
4252-78-2 | 98% | 25g |
¥28.0 | 2023-09-06 | |
Key Organics Ltd | STR01461-1MG |
2,4-Dichlorophenacyl chloride |
4252-78-2 | >95% | 1mg |
£37.00 | 2025-02-09 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0723619435- 100g |
2-chloro-1-(2,4-dichlorophenyl)ethan-1-one |
4252-78-2 | 98%(GC) | 100g |
¥ 103.5 | 2021-05-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121846-25g |
2-chloro-1-(2,4-dichlorophenyl)ethan-1-one |
4252-78-2 | 98% | 25g |
¥30.90 | 2023-09-01 | |
Apollo Scientific | OR18371-500g |
2,4-Dichlorophenacyl chloride |
4252-78-2 | 500g |
£58.00 | 2025-02-19 | ||
Ambeed | A863510-25g |
2,2',4'-Trichloroacetophenone |
4252-78-2 | 98% | 25g |
$17.0 | 2025-02-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10835-100g |
2,2',4'-Trichloroacetophenone, 97% |
4252-78-2 | 97% | 100g |
¥693.00 | 2023-03-09 |
2-chloro-1-(2,4-dichlorophenyl)ethan-1-one サプライヤー
2-chloro-1-(2,4-dichlorophenyl)ethan-1-oneに関する追加情報
Introduction to 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one (CAS No. 4252-78-2)
2-chloro-1-(2,4-dichlorophenyl)ethan-1-one, identified by the chemical formula C9H5Cl3O, is a significant compound in the field of organic synthesis and pharmaceutical research. This organochlorine compound features a ketone group attached to a chlorinated benzene ring, making it a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple chlorine atoms enhances its reactivity, facilitating diverse chemical transformations that are crucial for drug development.
The compound's structure, characterized by a chloro-substituted phenyl ring and an ethyl ketone moiety, positions it as a versatile building block in medicinal chemistry. Its applications span across the synthesis of agrochemicals, specialty chemicals, and most notably, pharmaceuticals. The 2,4-dichlorophenyl substituent is particularly noteworthy, as it imparts unique electronic and steric properties that influence the compound's interactions with biological targets.
In recent years, 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one has garnered attention in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with potential applications in oncology, infectious diseases, and neurodegenerative disorders. For instance, studies have demonstrated its utility in generating analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The compound's ability to undergo nucleophilic addition reactions makes it a preferred precursor for constructing heterocyclic scaffolds, which are prevalent in many modern drugs.
The synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one typically involves the chlorination of acetophenone derivatives or the condensation of 2,4-dichlorobenzoyl chloride with ethanol or ethylamine. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have further refined its production, enabling higher yields and purities. These advancements are critical for ensuring the scalability of pharmaceutical processes where impurities can compromise efficacy and safety.
From a pharmacological perspective, the compound's derivatives exhibit intriguing biological activities. For example, modifications at the ketone group or the phenyl ring can modulate binding affinity to enzymes like cyclooxygenase (COX) or protein kinases. Such tuning is essential for optimizing drug-like properties such as solubility, metabolic stability, and selectivity. Computational modeling and high-throughput screening have accelerated the discovery of promising candidates derived from this core structure.
The role of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one in academic research is also noteworthy. It serves as a benchmark compound in undergraduate and graduate-level organic chemistry labs due to its synthetic accessibility and reactivity. Educational initiatives often incorporate its transformations to illustrate key concepts in stereochemistry and electrophilic aromatic substitution. This underscores its broader impact beyond industrial applications.
In conclusion, 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one (CAS No. 4252-78-2) is a multifaceted compound with far-reaching implications in synthetic chemistry and drug discovery. Its unique structural attributes enable the development of innovative therapeutics while serving as an educational cornerstone in chemical research. As methodologies for molecular design continue to evolve, this compound will undoubtedly remain a cornerstone in the pursuit of novel pharmacological solutions.
4252-78-2 (2-chloro-1-(2,4-dichlorophenyl)ethan-1-one) 関連製品
- 63122-37-2(N-(prop-2-en-1-yl)thiophene-2-carboxamide)
- 1261975-91-0(2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol)
- 1401666-52-1((S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide)
- 6266-42-8(N-(1,2-diphenylethyl)propan-1-amine;hydrochloride)
- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)
- 2228542-10-5(3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine)
- 2229595-47-3(1-(5-chloro-2-nitrophenyl)ethane-1,2-diol)
- 321391-87-1(2-(Aminooxy)-1-{4-3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazino}-1-ethanone Hydrochloride)
- 42487-09-2(N,N'-(2,5-Dichloro-1,4-phenylene)bis(3-oxobutanamide))
- 211738-66-8(methyl 4-bromo-1-methyl-pyrazole-3-carboxylate)

